6-Chloro-2-ethylaminonicotinonitrile
Description
6-Chloro-2-ethylaminonicotinonitrile is a pyridine derivative characterized by a chloro group at position 6, an ethylamine substituent at position 2, and a nitrile group at position 3. This compound belongs to the nicotinonitrile family, which is widely studied for applications in agrochemicals, pharmaceuticals, and organic synthesis. Its structure enables diverse reactivity, particularly in nucleophilic substitution and hydrogen bonding interactions.
Properties
CAS No. |
82360-76-7 |
|---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-2-(ethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8ClN3/c1-2-11-8-6(5-10)3-4-7(9)12-8/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
VYCNLIFBEYERKX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=N1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical parameters for 6-Chloro-2-ethylaminonicotinonitrile and its closest analogs:
Detailed Analysis of Analogous Compounds
2-(6-Chloropyridin-2-yl)acetonitrile (CAS 40381-90-6)
- Structural Differences : Replaces the ethylamine group at position 2 with an acetonitrile moiety.
- However, the electron-withdrawing nitrile group enhances electrophilicity at position 2, favoring SNAr reactions.
- Applications : Primarily used in coordination chemistry as a ligand precursor .
2,6-Dichloropyridine-3-carbonitrile (CAS 1195189-83-3)
- Structural Differences : Contains dual chloro substituents (positions 2 and 6) instead of ethylamine and chloro.
- Functional Impact : The dichloro substitution increases steric hindrance and electronegativity, making it less reactive toward nucleophiles but more stable under acidic conditions.
- Applications : A key intermediate in herbicide synthesis and Suzuki-Miyaura cross-coupling reactions .
6-((Cyclopropylmethyl)amino)nicotinonitrile (CAS 730982-05-5)
- Structural Differences : Substitutes ethylamine with a cyclopropylmethylamine group at position 4.
- Applications : Investigated in kinase inhibition studies for anticancer therapies .
2-Amino-6-chloronicotinonitrile (CAS 5350-93-6)
- Structural Differences: Features an amino group at position 2 instead of ethylamine.
- Functional Impact: The amino group enhances solubility in polar solvents and enables conjugation with carbonyl compounds, broadening utility in heterocyclic synthesis.
- Applications : Used in antiviral and antibiotic precursor synthesis .
Key Research Findings and Trends
Substituent-Driven Reactivity : Ethylamine and cyclopropylmethylamine substituents improve bioavailability compared to simpler amines or halogens, as seen in kinase inhibitor studies .
Electron-Withdrawing Effects : Nitrile and chloro groups direct electrophilic substitution to specific positions, enabling regioselective synthesis .
Biological Activity: Amino and ethylamine derivatives show higher binding affinity to biological targets than halogenated analogs, suggesting their superiority in drug discovery .
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